Biriperone

Description

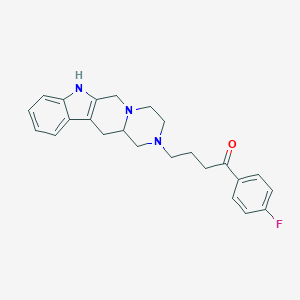

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O/c25-18-9-7-17(8-10-18)24(29)6-3-11-27-12-13-28-16-23-21(14-19(28)15-27)20-4-1-2-5-22(20)26-23/h1-2,4-5,7-10,19,26H,3,6,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNCIZWAGQTWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(CC2CN1CCCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866048 | |

| Record name | Biriperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42021-34-1, 41510-23-0 | |

| Record name | 1-(4-Fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indol-2(1H)-yl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42021-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biriperone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041510230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazino(1',2':1,6)pyrido(3,4-b)indole, 1,2,3,4,6,7,12,12a-octahydro-2-(3-(p-fluorobenzoyl)propyl)-, dl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042021341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC143691 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biriperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1-(4-fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIRIPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5776HBV7UD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological profile of Biriperone

An In-Depth Technical Guide to the Pharmacological Profile of Biriperone (Centbutindole)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biriperone, also known as Centbutindole, is a butyrophenone derivative with antipsychotic properties. Developed by the Central Drug Research Institute in India, its pharmacological activity is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. Clinical studies have demonstrated its efficacy in the treatment of schizophrenia, with a profile comparable to other antipsychotics such as risperidone and haloperidol. This guide provides a comprehensive overview of the pharmacological profile of Biriperone, including its mechanism of action, receptor binding affinity, pharmacokinetics, metabolism, and clinical trial data.

Introduction

Biriperone (Centbutindole) is a neuroleptic agent belonging to the butyrophenone class of antipsychotic drugs[1][2]. Its chemical formula is C24H26FN3O, with a molecular weight of 391.49[3]. Developed as a potential treatment for psychosis, particularly schizophrenia, Biriperone has undergone phase I, II, and III clinical trials, demonstrating effective antipsychotic activity[1][2]. This document serves as a technical guide to its pharmacological properties, synthesizing available preclinical and clinical data to inform further research and development.

Pharmacodynamics: Receptor Binding Profile and Mechanism of Action

The therapeutic effects of Biriperone are rooted in its interaction with key neurotransmitter receptors in the central nervous system. Its mechanism of action is primarily characterized by the antagonism of dopamine and serotonin receptors.

Receptor Binding Affinities

Biriperone exhibits a strong affinity for several dopamine and serotonin receptor subtypes. The available binding data, expressed as Ki values (-log[M]), are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Target Receptor | Receptor Class | Organism | Action | Ki (-log[M]) | Source |

| D(3) Dopamine Receptor | GPCR | Human | Ki | 7.96 | [3] |

| D(2) Dopamine Receptor | GPCR | Rat | Ki | 7.88 | [3] |

| 5-HT2A Receptor | GPCR | Rat | Ki | 7.62 | [3] |

| D(1A) Dopamine Receptor | GPCR | Rat | Ki | 6.37 | [3] |

Mechanism of Action

Biriperone functions as a dopamine antagonist and also blocks 5-HT2 receptors[1][2]. This dual-receptor antagonism is a hallmark of many atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower propensity for extrapyramidal side effects compared to typical antipsychotics that primarily target D2 receptors.

The antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions. The blockade of 5-HT2A receptors, particularly in the prefrontal cortex, is hypothesized to enhance dopamine release in this region, which may alleviate negative and cognitive symptoms[4].

Studies in rats have shown that repeated administration of Biriperone leads to a supersensitivity of cortical serotonergic receptors, in contrast to haloperidol, which induces striatal dopamine receptor supersensitivity[5]. This suggests a more pronounced effect of Biriperone on the serotonergic system compared to older typical antipsychotics[5].

Figure 1: Simplified signaling pathway of Biriperone's mechanism of action.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Note: The available detailed pharmacokinetic data for Biriperone is derived from studies in rats. Human pharmacokinetic parameters have not been extensively reported in the available literature.

Absorption

In rats, following oral administration, the peak serum concentration of Biriperone was observed at 30 minutes, with a secondary peak at 180 minutes[6]. An in-situ absorption study in rats indicated that the rate of absorption is pH-dependent, being five-fold lower at pH 2.6 compared to pH 7.4[6]. The oral bioavailability in rats was estimated to be approximately 24%, which may be attributed to poor solubility and/or extensive first-pass metabolism[6]. Co-administration with polyethylene glycol (PEG) was shown to improve solubilization and increase bioavailability in rats[6].

Distribution

In-vitro and in-vivo protein binding of Biriperone in rats was found to be independent of the substrate concentration over a range of 1.25-10.0 µg/ml[6].

Metabolism

Biriperone is extensively metabolized in rats, with only a negligible amount of the parent drug being excreted unchanged[7]. The major routes of metabolism include the reduction of the carbonyl functional group in the butyrophenone side chain and N-dealkylation of the butyrophenone side chain[7]. Two primary metabolites have been identified: a dealkylated metabolite and a hydroxy metabolite[7]. The formation of the hydroxy metabolite is an enzymatic process dependent on NADPH[8]. The hydroxy metabolite can also undergo glucuronide conjugation[7].

Figure 2: Metabolic pathways of Biriperone in rats.

Excretion

In rat studies, after oral administration, approximately 0.2% of the dose was excreted in the bile and 0.6% in the feces[7]. No parent drug was detected in the urine after oral administration[7]. Following an intravenous dose, only a very small fraction (0.0012%) was eliminated through urine[7]. The hydroxy metabolite was found to be negligibly excreted in the bile, though it was present in a conjugated form[7].

Pharmacokinetic Parameters in Rats

| Parameter | Value | Condition |

| Oral Administration (4 mg/kg) | ||

| Peak Serum Concentration (Cmax) | 50.1 ng/ml (primary), 43.2 ng/ml (secondary) | - |

| Time to Peak Concentration (Tmax) | 30 min (primary), 180 min (secondary) | - |

| Terminal Half-life (t1/2) | 163 min | - |

| Bioavailability | ~24% | - |

| Intravenous Administration (2 mg/kg) | ||

| Distribution Half-life (t1/2α) | 5.7 min | - |

| Elimination Half-life (t1/2β) | 128 min | - |

| Hydroxy Metabolite (after oral admin. of Biriperone) | ||

| Peak Serum Concentration (Cmax) | 6.4 ng/ml | - |

| Time to Peak Concentration (Tmax) | 360 min | - |

| Terminal Half-life (t1/2) | 263 min | - |

| Data sourced from a study in male rats[6]. |

Clinical Efficacy and Safety

Biriperone has been evaluated in clinical trials for the treatment of schizophrenia, where it has been compared to both typical and atypical antipsychotics.

Efficacy in Schizophrenia

In a double-blind study comparing Biriperone with haloperidol over six weeks in 44 patients with schizophrenia, Biriperone (4.5 mg/day) showed an earlier onset of therapeutic effect on both positive and negative symptoms as measured by the Positive and Negative Syndrome Scale (PANSS)[8][9]. However, from the third week onwards, the efficacy was comparable to haloperidol (15 mg/day)[8][9].

Another eight-week, double-blind study compared Biriperone with risperidone in 44 schizophrenic patients[1][2]. The results indicated that Biriperone and risperidone have a similar onset of antipsychotic action, with both drugs showing a significant decrease in the total PANSS score, as well as on the positive syndrome, negative syndrome, and general psychopathology subscales from the second week onwards[1][2]. Biriperone demonstrated an improvement in negative symptoms similar to that of risperidone[1][2].

Safety and Tolerability

The side effect profile of Biriperone was found to be similar to that of risperidone in a comparative study, with the exception of a higher incidence of dystonia in the Biriperone group (5 patients vs. 1 patient in the risperidone group)[1][2].

Experimental Protocols

The specific, detailed protocols used in the original studies of Biriperone are not fully available. The following are representative protocols based on standard methodologies for the types of experiments conducted.

Representative Receptor Binding Assay Protocol

This protocol is a general representation of a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like Biriperone for a specific receptor (e.g., Dopamine D2).

-

Receptor Preparation:

-

Homogenize tissue (e.g., rat striatum for D2 receptors) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors) at a concentration close to its Kd.

-

Add increasing concentrations of the unlabeled test compound (Biriperone).

-

To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol) to a separate set of wells.

-

Initiate the binding reaction by adding the prepared membrane suspension.

-

Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor (Biriperone).

-

Determine the IC50 value (the concentration of Biriperone that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Workflow for a representative receptor binding assay.

Conclusion

Biriperone (Centbutindole) is a butyrophenone antipsychotic with a pharmacological profile characterized by potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. Clinical evidence supports its efficacy in schizophrenia, demonstrating effects on both positive and negative symptoms that are comparable to established antipsychotics. While preclinical studies in rats have elucidated its metabolic pathways and pharmacokinetic properties, a notable gap exists in the availability of comprehensive human pharmacokinetic data. Further research to establish the human pharmacokinetic profile would be essential for optimizing its clinical use and for any future drug development efforts. The existing data suggest that Biriperone is a promising compound, particularly in its beneficial effects on negative symptoms, warranting a more detailed exploration of its clinical potential.

References

- Gulati, A., Srimal, R. C., & Dhawan, B. N. (1991).

- Chandra, R., Singh, H., Dalal, P. K., Asthana, O. P., & Srivastava, J. S. (2002). Comparative Efficacy of Centbutindole & Risperidone in Schizophrenia.

- Singh, H., Srivastava, J. S., Raghuvanshi, C., Dalal, P. K., & Asthana, O. P. (1999). A comparative efficacy study of centbutindole and haloperidol in schizophrenia.

- Chandra, R., Singh, H., Dalal, P. K., Asthana, O. P., & Srivastava, J. S. (2002). Comparative efficacy of centbutindole & risperidone in schizophrenia.

- Chandra, R., Singh, H., Dalal, P. K., Asthana, O. P., & Srivastava, J. S. (2002). COMPARATIVE EFFICACY OF CENTBUTINDOLE & RISPERIDONE IN SCHIZOPHRENIA.

- Singh, H., Srivastava, J. S., Raghuvanshi, C., Dalal, P. K., & Asthana, O. P. (1999). A COMPARATIVE EFFICACY STUDY OF CENTBUTINDOLE AND HALOPERIDOL IN SCHIZOPHRENIA.

- Issar, M., Singh, S. K., Madhusudanan, K. P., Mishra, B., & Gupta, R. C. (2003). Pharmacokinetics, in-situ absorption and protein binding studies of a new neuroleptic agent centbutindole in rats. International journal of pharmaceutics, 258(1-2), 155–164.

- Swigart, V. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.

- Issar, M., Singh, S. K., Madhusudanan, K. P., Mishra, B., & Gupta, R. C. (2002). Metabolism and Excretion of Centbutindole (Neuroleptic) in Rats After Oral Administration. Journal of pharmacy and pharmacology, 54(12), 1623–1630.

- Gendelman, H. E. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System.

- Wong, Y. C. (1997). Pharmacokinetics of sertindole in healthy young and elderly male and female subjects. Clinical pharmacokinetics, 33(4), 295-304.

- A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors.

- Biriperone. Drug Central.

- Pharmacokinetics and Pharmacodynamics of Key Components of a Standardized Centella asiatica Product in Cognitively Impaired Older Adults: A Phase 1, Double-Blind, Randomized Clinical Trial. MDPI.

- Arnt, J. (2001). Sertindole is a serotonin 5-HT2c inverse agonist and decreases agonist but not antagonist binding to 5-HT2c receptors after chronic treatment. Psychopharmacology, 157(2), 157-166.

- Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. (2023, November 22). YouTube.

- Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery.

- Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors.

- Pharmacokinetics.

- Spampinato, U. (2017). The central serotonin 2B receptor as a new pharmacological target for the treatment of dopamine-related neuropsychiatric disorders: Rationale and current status of research. Pharmacology & therapeutics, 177, 88-96.

- October - December 2023 | Potential Signals of Serious Risks/New Safety Information Identified by the FDA Adverse Event Reporting System (FAERS). (2024, May 6). U.S.

- E 2 A Clinical Safety Data Management: Definitions and Standards for Expedited Reporting. European Medicines Agency.

- Use of probe drugs as predictors of drug metabolism in humans. PubMed.

- The central serotonin 2B receptor as a new pharmacological target for the treatment of dopamine-related neuropsychiatric disorders: Rationale and current status of research.

Sources

- 1. Comparative efficacy of centbutindole & risperidone in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Differential alteration in striatal dopaminergic and cortical serotonergic receptors induced by repeated administration of haloperidol or centbutindole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, in-situ absorption and protein binding studies of a new neuroleptic agent centbutindole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and excretion of centbutindole (neuroleptic) in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparative efficacy study of centbutindole and haloperidol in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A COMPARATIVE EFFICACY STUDY OF CENTBUTINDOLE AND HALOPERIDOL IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Assessment of Biriperone's Cytotoxic Profile

Foreword: Proactive Cytotoxicity Screening in Neuroleptic Drug Development

In the landscape of neuroleptic drug development, the therapeutic index is a critical determinant of a compound's ultimate clinical success. While the primary pharmacology of a drug candidate like Biriperone—a potential neuroleptic agent with activity at dopamine (D1, D2) and serotonin (5-HT2A) receptors—is the focus of efficacy studies, a concurrent and rigorous evaluation of its safety profile is paramount.[1][2] Early-stage in vitro cytotoxicity testing is not merely a regulatory hurdle but a strategic imperative that de-risks development by identifying potential liabilities long before they can derail a program.[3][4][5]

This guide provides a comprehensive framework for the in vitro evaluation of Biriperone's cytotoxic potential. It is designed for researchers, toxicologists, and drug development professionals, offering not just protocols but the underlying scientific rationale for a multi-parametric approach to cytotoxicity assessment. We will move beyond simple cell viability endpoints to construct a more nuanced understanding of how Biriperone may impact cellular health, thereby building a robust, self-validating data package.

Biriperone: A Candidate Profile

Biriperone (CAS 42021-34-1) is a butyrophenone derivative with a molecular formula of C24H26FN3O.[1][6][7] Its primary mechanism of action is understood to be the blockade of dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors, positioning it as a potential agent for treating neuropsychiatric disorders.[1][2] While this pharmacological profile is promising, the potential for off-target effects leading to cellular toxicity must be thoroughly investigated.

| Compound Identifier | Value |

| Name | Biriperone |

| CAS Number | 42021-34-1[1][6][8] |

| Synonyms | NSC 14369, Centbutindole[1] |

| Molecular Formula | C24H26FN3O[1][7][9] |

| Molecular Weight | 391.48 g/mol [1][7] |

| Primary Target(s) | D1, D2, and 5-HT2A receptors[1][2] |

The Strategic Imperative of a Multi-Assay Approach to Cytotoxicity

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular processes that can be affected by a test compound. A robust assessment of cytotoxicity, therefore, necessitates a multi-assay strategy. This approach provides a more complete picture of a compound's potential toxic effects and can offer insights into the underlying mechanisms of cell death.[4][10]

Our investigation into Biriperone's cytotoxic potential will be anchored by three key assays, each probing a different aspect of cellular health:

-

MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

-

LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between healthy, apoptotic, and necrotic cells.

The following diagram illustrates the workflow for a comprehensive in vitro cytotoxicity assessment of a test compound like Biriperone.

Caption: Workflow for In Vitro Cytotoxicity Assessment of Biriperone.

Detailed Experimental Protocols

The following protocols are presented as a guide for the in vitro cytotoxicity assessment of Biriperone. It is essential to include appropriate positive and negative controls in each experiment to ensure data validity.

Cell Line Selection and Culture

The choice of cell line is critical for the relevance of the cytotoxicity data. For a neuroleptic compound like Biriperone, a human neuroblastoma cell line such as SH-SY5Y is highly relevant due to its neuronal characteristics. To assess potential for off-target toxicity in other major organs, a liver cell line like HepG2 should also be considered, as the liver is a primary site of drug metabolism.

Protocol: Cell Culture

-

Culture SH-SY5Y and HepG2 cells in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells regularly to maintain them in the exponential growth phase.

-

For all assays, seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is read, which is directly proportional to the number of viable cells.

Protocol: MTT Assay

-

After overnight cell adherence, replace the culture medium with fresh medium containing various concentrations of Biriperone (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 24, 48, and 72 hours.

-

Following incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

LDH Release Assay for Membrane Integrity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Protocol: LDH Release Assay

-

Treat cells with varying concentrations of Biriperone as described for the MTT assay.

-

After the desired incubation period, carefully collect the cell culture supernatant from each well.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture (containing diaphorase and INT) to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 490 nm.

-

To determine the maximum LDH release, lyse a set of control cells with a lysis buffer.

-

Calculate the percentage of LDH release relative to the maximum LDH release control.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between different stages of cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol: Annexin V/PI Staining

-

Treat cells in 6-well plates with selected concentrations of Biriperone (e.g., IC50 and 2x IC50 values determined from the MTT assay).

-

After incubation, collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

Hypothetical Data Presentation and Interpretation

The following tables represent hypothetical data that could be generated from the described assays.

Table 1: Hypothetical IC50 Values of Biriperone in SH-SY5Y and HepG2 Cells

| Cell Line | Incubation Time | IC50 (µM) from MTT Assay |

| SH-SY5Y | 24 hours | > 100 |

| 48 hours | 75.3 | |

| 72 hours | 48.9 | |

| HepG2 | 24 hours | > 100 |

| 48 hours | 92.1 | |

| 72 hours | 65.4 |

Table 2: Hypothetical LDH Release and Apoptosis Data in SH-SY5Y Cells (48-hour treatment)

| Biriperone (µM) | % LDH Release | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |

| 0 (Vehicle) | 5.2 | 3.1 | 1.5 |

| 25 | 8.7 | 12.4 | 4.3 |

| 50 | 15.3 | 25.8 | 9.7 |

| 100 | 35.6 | 38.2 | 22.1 |

Interpretation of Hypothetical Data:

The hypothetical data suggests that Biriperone induces a time- and concentration-dependent cytotoxic effect in both neuronal and hepatic cell lines. The primary mode of cell death appears to be apoptosis, as indicated by the significant increase in Annexin V positive cells at concentrations that cause moderate LDH release.

Potential Mechanistic Pathways of Biriperone-Induced Cytotoxicity

Based on its primary targets, several hypotheses for Biriperone-induced cytotoxicity can be proposed. For instance, prolonged blockade of D2 receptors can disrupt cellular signaling pathways crucial for neuronal survival. The following diagram illustrates a hypothetical signaling pathway that could be investigated further.

Caption: Hypothetical Pathway of Biriperone-Induced Apoptosis.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the in vitro cytotoxic effects of Biriperone. By employing a multi-parametric strategy, researchers can build a detailed and reliable safety profile for this compound. The hypothetical data and mechanistic considerations presented herein serve as a template for the types of outcomes and interpretations that can be derived from such studies.

Should initial cytotoxicity be observed, further mechanistic studies would be warranted. These could include assessments of mitochondrial membrane potential, reactive oxygen species (ROS) production, and caspase activation to further elucidate the specific pathways involved in Biriperone-induced cell death. This proactive and in-depth approach to preclinical safety assessment is instrumental in guiding the development of safer and more effective neuroleptic agents.

References

- LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.

- Alfa Cytology. In Vitro Cytotoxicity Assay.

- Cre

- Kosheeka.

- CymitQuimica. CAS 42021-34-1: 1-(4-Fluorofenil).

- MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

- BioC

- CAS Common Chemistry. 1-(4-Fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4- - b]indol-2(1H).

- MedKoo. Biriperone | CAS# 42021-34-1 | neuroleptic agent.

- LGC Standards. Biriperone | CAS 42021-34-1.

- Gsrs. BIRIPERONE, (R)-.

- ChEMBL. Compound: BIRIPERONE (CHEMBL136711).

Sources

- 1. biocat.com [biocat.com]

- 2. medkoo.com [medkoo.com]

- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. kosheeka.com [kosheeka.com]

- 6. CAS 42021-34-1: 1-(4-Fluorofenil)-4-(3,4,6,7,12,12a-hexahi… [cymitquimica.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Biriperone | CAS 42021-34-1 | LGC Standards [lgcstandards.com]

- 9. Compound: BIRIPERONE (CHEMBL136711) - ChEMBL [ebi.ac.uk]

- 10. mdpi.com [mdpi.com]

An Exploratory Analysis and Technical Guide for the Investigation of Biriperone as a Potential Inhibitor of Androgen Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: The inhibition of androgen biosynthesis is a cornerstone of therapy for androgen-sensitive pathologies, most notably castration-resistant prostate cancer (CRPC). The clinical success of agents like Abiraterone, which targets the CYP17A1 enzyme, has validated this pathway as a critical therapeutic intervention point.[1][2][3] This guide deviates from established knowledge to explore a novel scientific question: the potential for Biriperone, a butyrophenone antipsychotic, to exhibit off-target effects on androgen synthesis. While Biriperone's primary pharmacology is centered on dopamine and serotonin receptor antagonism, its chemical class and the known promiscuity of small molecules warrant an investigation into its potential interaction with steroidogenic enzymes.[4][5] This document presents a hypothesis-driven framework and detailed technical protocols for a rigorous evaluation of Biriperone's role, if any, in the inhibition of androgen biosynthesis. It is intended to serve as a comprehensive roadmap for researchers aiming to explore this uncharted pharmacological space.

Part 1: Foundational Concepts & Hypothesis Generation

The Androgen Biosynthesis Pathway: A Critical Therapeutic Target

Androgens, such as testosterone and dihydrotestosterone (DHT), are synthesized from cholesterol through a multi-step enzymatic cascade primarily occurring in the testes, adrenal glands, and, pathologically, in prostate tumor tissue.[6][7] A key control point in this pathway is the enzyme Cytochrome P450 17A1 (CYP17A1), a dual-function monooxygenase with both 17α-hydroxylase and 17,20-lyase activities.[8][9] Its hydroxylase activity converts pregnenolone and progesterone into their 17α-hydroxy derivatives, while its lyase activity subsequently converts these intermediates into dehydroepiandrosterone (DHEA) and androstenedione, respectively—the direct precursors to testosterone.[1][10]

The therapeutic strategy of inhibiting CYP17A1 is clinically validated by Abiraterone acetate, a potent and selective inhibitor that has significantly improved survival in patients with metastatic CRPC.[10][11][12][13] By blocking CYP17A1, Abiraterone effectively shuts down androgen production in the testes, adrenals, and the tumor microenvironment itself.[2][6][14]

Caption: Simplified steroidogenesis pathway highlighting the dual-function enzyme CYP17A1.

Biriperone: Known Pharmacology and the Rationale for Investigation

Biriperone is a typical antipsychotic of the butyrophenone class. Its established mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors. There is currently no substantive published evidence directly linking Biriperone to the inhibition of androgen biosynthesis.

However, the principle of "off-target" effects is a well-established concept in pharmacology, where a drug designed for one target may interact with others, sometimes with clinically relevant consequences.[15] The rationale for investigating Biriperone's potential role in steroidogenesis is based on the following hypothetical premises:

-

Chemical Class Analogy: While structurally distinct from steroidal inhibitors like Abiraterone, the potential for small molecules to fit into the active sites of cytochrome P450 enzymes is broad. A systematic screening approach is required to rule out unexpected interactions.

-

Pharmacological Promiscuity: Many drugs exhibit binding to multiple targets. Investigating the broader enzymatic interaction profile of established drugs like Biriperone can uncover novel activities.

Hypothesis: Biriperone may act as a direct inhibitor of key steroidogenic enzymes, particularly CYP17A1, thereby reducing the downstream production of androgens. This guide provides the experimental framework to test this hypothesis.

Part 2: A Tiered Experimental Framework for Investigation

This section provides a detailed, step-by-step guide for a multi-tiered approach to evaluate the effect of Biriperone on androgen biosynthesis, progressing from direct enzyme interaction to cellular function and metabolite profiling.

Tier 1: Direct Enzyme Inhibition Assays

The primary objective is to determine if Biriperone directly inhibits the enzymatic activity of CYP17A1. This is the most direct and mechanistically informative first step.

Protocol 2.1: Recombinant Human CYP17A1 Inhibition Assay

-

Reagents & Materials:

-

Recombinant human CYP17A1/P450 reductase (POR) microsomes.

-

Substrates: [³H]-Progesterone (for hydroxylase activity), [³H]-17α-Hydroxypregnenolone (for lyase activity).

-

Cofactors: NADPH, Cytochrome b5 (enhances lyase activity).

-

Positive Control Inhibitor: Abiraterone.

-

Test Compound: Biriperone hydrochloride.

-

Reaction Buffer: Potassium phosphate buffer (pH 7.4) containing MgCl₂.

-

Stop Solution: Acetonitrile or other suitable organic solvent.

-

Thin Layer Chromatography (TLC) plates and solvent system for steroid separation.

-

Scintillation fluid and counter.

-

-

Experimental Procedure:

-

Preparation: Prepare serial dilutions of Biriperone and Abiraterone in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).

-

Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, recombinant CYP17A1/POR microsomes, and cytochrome b5.

-

Pre-incubation: Add the test compound (Biriperone), positive control (Abiraterone), or vehicle (DMSO) to the reaction mixture. Pre-incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate and NADPH.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Termination: Stop the reaction by adding the stop solution.

-

Extraction: Vortex and centrifuge to pellet the protein. Extract the steroids from the supernatant.

-

Separation & Quantification: Spot the extracted steroids onto a TLC plate. Develop the plate using an appropriate solvent system to separate the substrate from the product. Visualize the spots (e.g., with iodine vapor), scrape the corresponding silica, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of substrate conversion to product. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation: Hypothetical IC₅₀ Values

| Compound | Target Activity | Hypothetical IC₅₀ (nM) |

| Abiraterone | CYP17A1 (17α-hydroxylase) | 15 |

| Abiraterone | CYP17A1 (17,20-lyase) | 2.5 |

| Biriperone | CYP17A1 (17α-hydroxylase) | To be determined |

| Biriperone | CYP17A1 (17,20-lyase) | To be determined |

Causality Insight: This assay provides a direct measure of enzyme-inhibitor interaction. Comparing the IC₅₀ values of Biriperone to the well-characterized inhibitor Abiraterone will immediately establish whether Biriperone has potent, moderate, or negligible direct inhibitory activity.[16]

Tier 2: Cell-Based Steroidogenesis Assays

This tier assesses Biriperone's effect in a more physiologically relevant context, using a cell line that endogenously expresses the steroidogenic pathway. The NCI-H295R human adrenocortical carcinoma cell line is the gold standard for this purpose as it expresses all the key enzymes required for steroid biosynthesis.

Protocol 2.2: NCI-H295R Steroidogenesis Assay

-

Reagents & Materials:

-

NCI-H295R cell line.

-

Appropriate cell culture medium and supplements (e.g., DMEM/F12 with insulin, transferrin, selenium).

-

Forskolin or other cAMP-inducing agent to stimulate steroidogenesis.

-

Biriperone and Abiraterone.

-

LC-MS/MS grade solvents for extraction.

-

-

Experimental Procedure:

-

Cell Culture: Culture NCI-H295R cells in multi-well plates until they reach approximately 80% confluency.

-

Starvation: Replace the growth medium with serum-free medium for 24 hours to reduce basal steroid production.

-

Treatment: Replace the medium with fresh serum-free medium containing a stimulant (e.g., 10 µM Forskolin) and varying concentrations of Biriperone, Abiraterone (positive control), or vehicle (DMSO).

-

Incubation: Incubate the cells for 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Extraction: Perform a liquid-liquid or solid-phase extraction on the supernatant to isolate the steroids.

-

Analysis: Analyze the steroid profile in the extracted samples using LC-MS/MS as described in Tier 3.

-

Data Presentation: Hypothetical Change in Steroid Levels

| Treatment | Progesterone (precursor) | 17OH-Progesterone (intermediate) | Androstenedione (product) | Testosterone (product) |

| Vehicle | Baseline | Baseline | Baseline | Baseline |

| Abiraterone | ↑↑ | ↑↑ | ↓↓↓ | ↓↓↓ |

| Biriperone (1 µM) | To be determined | To be determined | To be determined | To be determined |

| Biriperone (10 µM) | To be determined | To be determined | To be determined | To be determined |

Causality Insight: This cellular assay validates the findings from the enzymatic assay in a biological system. If Biriperone inhibits CYP17A1, we expect to see a dose-dependent decrease in downstream androgens (Androstenedione, Testosterone) and a corresponding accumulation of upstream precursors (Progesterone, 17OH-Progesterone).

Tier 3: Quantitative Steroid Profiling by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for accurately quantifying multiple steroid hormones simultaneously.[17][18][19][20]

Protocol 2.3: LC-MS/MS Quantification of Steroid Panel

-

Sample Preparation:

-

To 200 µL of cell culture supernatant (from Protocol 2.2), add a mixture of stable isotope-labeled internal standards for each analyte to be quantified.

-

Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE), vortexing, and then freezing the aqueous layer at -80°C to facilitate the decanting of the organic layer.[19]

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of a suitable mobile phase (e.g., 50% methanol).

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 or PFP column to separate the steroids. A typical gradient would run from a water/methanol mobile phase with a small amount of formic acid or ammonium fluoride to enhance ionization.[18]

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Selected Reaction Monitoring (SRM) for detection and quantitation. For each steroid and its corresponding internal standard, monitor at least two specific precursor-to-product ion transitions for confirmation and quantification.

-

-

Data Analysis:

-

Generate a calibration curve for each steroid using standards of known concentrations.

-

Calculate the peak area ratio of the analyte to its stable isotope-labeled internal standard.

-

Quantify the concentration of each steroid in the samples by interpolating from the calibration curve.

-

Caption: A three-tiered workflow for investigating Biriperone's effects.

Part 3: Data Interpretation & Future Directions

Interpreting Potential Outcomes

The integrated data from these three tiers will provide a clear picture of Biriperone's potential effects on androgen biosynthesis.

-

Outcome A: No Effect. If Biriperone shows a high IC₅₀ (>10 µM) in the enzyme assay and causes no significant changes in the steroid profile of NCI-H295R cells, the hypothesis can be rejected.

-

Outcome B: Direct CYP17A1 Inhibition. If Biriperone demonstrates a potent, dose-dependent IC₅₀ in the enzyme assay, and this is corroborated in the cell-based assay by a decrease in DHEA/androstenedione and an increase in pregnenolone/progesterone, this would provide strong evidence for direct CYP17A1 inhibition.

-

Outcome C: Other Effects. Biriperone might alter the steroid profile without showing potent direct inhibition of CYP17A1. This could suggest inhibition of other steroidogenic enzymes (e.g., 3β-HSD, 17β-HSD) or indirect effects on enzyme expression. Further focused enzymatic assays would be required to deconvolve such a result.

Concluding Remarks and Path Forward

This technical guide outlines a rigorous, hypothesis-driven approach to investigate the unexplored potential of Biriperone as an inhibitor of androgen biosynthesis. The proposed workflows are built on industry-standard, self-validating methodologies that progress logically from direct biochemical interaction to functional cellular outcomes. By adhering to this framework, researchers can generate definitive data to either support or refute the central hypothesis. Should Biriperone or other butyrophenone-class compounds demonstrate significant activity, it could open a new, unexpected avenue for the development of novel endocrine therapies from well-established chemical scaffolds. The methodologies detailed herein provide the essential first steps for any such pioneering investigation.

References

-

Rehman, Y., & Rosenberg, S. (2012). Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer. Dove Medical Press, 4, 13-20. [Link]

-

Mayo Clinic. (2025). Abiraterone (Oral Route). [Link]

-

Wikipedia. (n.d.). Androgen synthesis inhibitor. [Link]

-

Washington State Health Care Authority. (2024). Androgen Biosynthesis Inhibitors – Abiraterone. [Link]

-

Mostaghel, E. A., et al. (2011). Resistance to CYP17A1 inhibition with abiraterone in castration resistant prostate cancer: Induction of steroidogenesis and androgen receptor splice variants. Clinical Cancer Research, 17(18), 5913-5925. [Link]

- Google Patents. (n.d.).

-

Sperga, M., et al. (2021). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry, 64(13), 8815-8840. [Link]

-

Handelsman, D. J., & Heather, A. K. (2013). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. Methods in Molecular Biology, 946, 1-13. [Link]

-

Raviña, E., et al. (2001). Conformationally Constrained Butyrophenones With Mixed Dopaminergic (D(2)) and Serotoninergic (5-HT(2A), 5-HT(2C)) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- And -Thienocycloalkanones as Putative Atypical Antipsychotics. Journal of Medicinal Chemistry, 44(25), 4435-4449. [Link]

-

PubChem. (n.d.). Abiraterone. [Link]

-

Koh, Y. Q., et al. (2019). Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen. Molecular Cancer Therapeutics, 18(11), 2095-2105. [Link]

-

OncLive. (2012). Dr. Taplin on Abiraterone Acetate's Mechanism of Action. [Link]

-

Patsnap Synapse. (2025). The patent landscape of Abiraterone Acetate. [Link]

-

Wikipedia. (n.d.). Abiraterone acetate. [Link]

-

Attard, G., et al. (2009). Clinical and biochemical consequences of CYP17A1 inhibition with abiraterone given with and without exogenous glucocorticoids in castrate men with advanced prostate cancer. Journal of Clinical Endocrinology & Metabolism, 94(10), 3826-3833. [Link]

-

Shimadzu. (n.d.). LC/MS/MS Method Package for Steroid Hormones. [Link]

-

Järvelä, S., et al. (2007). In vitro bioassays for androgens and their diagnostic applications. The Journal of Steroid Biochemistry and Molecular Biology, 107(1-2), 84-90. [Link]

-

ACS Publications. (2021). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry. [Link]

-

Ryan, C. J., et al. (2013). Abiraterone Acetate: Targeting Persistent Androgen Dependence in Castration-Resistant Prostate Cancer. The Oncologist, 18(8), 925-932. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Abiraterone acetate? [Link]

-

Hanna, C., et al. (2023). Abiraterone-Induced Endocrinopathies. Cureus, 15(4), e37550. [Link]

-

Wang, C., et al. (2017). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 58(8), 1649-1660. [Link]

-

Efstathiou, E., et al. (2012). Effects of Abiraterone Acetate on Androgen Signaling in Castrate-Resistant Prostate Cancer in Bone. Journal of Clinical Oncology, 30(6), 637-643. [Link]

-

Lombardo, M. E., et al. (1993). In vitro studies on the inhibition of testosterone synthesis in the human testis by atamestane. The Journal of Steroid Biochemistry and Molecular Biology, 44(3), 287-290. [Link]

-

Hawley, W. R., et al. (2022). Androgen synthesis inhibition increases behavioural flexibility and mPFC tyrosine hydroxylase in gonadectomized male rats. Journal of Neuroendocrinology, 34(10), e13188. [Link]

-

ClinPGx. (n.d.). abiraterone. [Link]

- Google Patents. (n.d.).

-

Rehman, Y., & Rosenberg, S. (2012). Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer. Therapeutics and Clinical Risk Management, 8, 13-20. [Link]

-

Al-Hujaily, E. M., et al. (2022). Structure-based discovery of selective CYP17A1 inhibitors for Castration-resistant prostate cancer treatment. Biology Methods and Protocols, 7(1), bpac016. [Link]

-

ResearchGate. (n.d.). Abiraterone is an inhibitor of CYP17A1, a key enzyme in the steroidogenic pathway that produces testosterone. [Link]

-

Agarwal, N. (2010). Abiraterone acetate, an inhibitor of adrenal androgen synthesis in “hormone refractory prostate cancer”. Indian Journal of Urology, 26(2), 173-174. [Link]

-

The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

-

MedlinePlus. (2023). Abiraterone. [Link]

-

Targeted Oncology. (2013). Steroid Use With Abiraterone Offers Multidimensional Benefits to Patients With mCRPC. [Link]

-

Tobiansky, D. J., & Wallin-Miller, K. G. (2018). Androgen Regulation of the Mesocorticolimbic System and Executive Function. Frontiers in Endocrinology, 9, 366. [Link]

-

Ganesan, S., et al. (2022). Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. Molecules, 27(2), 529. [Link]

-

Protocols.io. (2024). LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. [Link]

-

Li, Z., et al. (2016). Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy. Nature, 533(7604), 547-551. [Link]

- Google Patents. (n.d.).

-

Assay Genie. (n.d.). Human Steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) ELISA Kit (HUEB2106). [Link]

-

Raviña, E., et al. (2000). Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics. Journal of Medicinal Chemistry, 43(24), 4678-4693. [Link]

-

ResearchGate. (2025). Standardized LC-MS/MS based steroid hormone profile-analysis. [Link]

-

YouTube. (2019). Treatment with abiraterone acetate without steroids in mCRPC. [Link]

Sources

- 1. Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformationally constrained butyrophenones with mixed dopaminergic (D(2)) and serotoninergic (5-HT(2A), 5-HT(2C)) affinities: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo- and -thienocycloalkanones as putative atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Abiraterone acetate, an inhibitor of adrenal androgen synthesis in “hormone refractory prostate cancer” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Androgen Regulation of the Mesocorticolimbic System and Executive Function [frontiersin.org]

- 8. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Abiraterone-Induced Endocrinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]

- 11. Resistance to CYP17A1 inhibition with abiraterone in castration resistant prostate cancer: Induction of steroidogenesis and androgen receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP3027638B1 - Process for the preparation of abiraterone and abiraterone acetate - Google Patents [patents.google.com]

- 13. The patent landscape of Abiraterone Acetate [synapse.patsnap.com]

- 14. hca.wa.gov [hca.wa.gov]

- 15. icr.ac.uk [icr.ac.uk]

- 16. cancer-research-network.com [cancer-research-network.com]

- 17. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 18. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. researchgate.net [researchgate.net]

Unveiling the Molecular Landscape of Biriperone: A Technical Guide to Target Identification and Validation

Introduction: The Enigma of Biriperone (Centbutindole)

Biriperone, also known as Centbutindole, is a neuroleptic agent with a pharmacological profile that suggests a complex interaction with multiple neurotransmitter systems. As a butyrophenone derivative, its structural characteristics align it with a class of antipsychotic drugs known for their potent effects on dopaminergic pathways. However, emerging evidence points towards a more nuanced mechanism of action, involving significant interplay with the serotonergic system. This technical guide provides an in-depth exploration of the known and putative molecular targets of Biriperone, the experimental methodologies required for their elucidation, and the subsequent signaling pathways implicated in its therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Biriperone's molecular pharmacology.

Primary Molecular Targets: A Dual-Action Hypothesis

Preclinical evidence strongly indicates that Biriperone exerts its antipsychotic effects through modulation of at least two key neurotransmitter receptor systems: the dopamine and serotonin pathways. Unlike first-generation antipsychotics that primarily exhibit potent dopamine D2 receptor antagonism, Biriperone's profile suggests a broader spectrum of activity.

Dopamine D2 Receptor Antagonism

Consistent with its classification as a butyrophenone, a core molecular target of Biriperone is the dopamine D2 receptor . Antagonism at this receptor, particularly in the mesolimbic pathway, is a well-established mechanism for alleviating the positive symptoms of psychosis. Chronic administration of antipsychotics often leads to an upregulation of D2 receptors, a phenomenon indicative of sustained receptor blockade.

Serotonin 5-HT2A Receptor Interaction

A distinguishing feature of Biriperone is its significant interaction with the serotonin 5-HT2A receptor . Studies have shown that repeated administration of Biriperone (Centbutindole) leads to a supersensitivity of cortical 5-HT2 receptors.[1][2] This suggests a prominent role for serotonergic modulation in its overall pharmacological profile, a characteristic shared with many atypical antipsychotics. The interplay between dopamine D2 and serotonin 5-HT2A receptor blockade is thought to contribute to a more favorable side-effect profile, particularly a lower incidence of extrapyramidal symptoms, compared to typical antipsychotics.

Putative Target: The Sigma-1 Receptor

Given its structural class, the sigma-1 receptor represents a highly probable, albeit less characterized, target for Biriperone. Many antipsychotic drugs, including the structurally related haloperidol, exhibit affinity for sigma receptors.[3] These receptors are intracellular chaperones implicated in a variety of cellular functions, and their modulation may contribute to the broader therapeutic effects of antipsychotic agents.

Quantitative Analysis of Target Engagement: A Comparative Profile

While specific high-resolution binding affinity data (Ki values) for Biriperone are not extensively available in publicly accessible databases, its pharmacological activity can be contextualized by comparison with the well-characterized antipsychotic, Haloperidol.

| Receptor Target | Biriperone (Centbutindole) | Haloperidol | Relevance to Antipsychotic Action |

| Dopamine D2 | High Affinity (Antagonist) | Ki = 1.4 nM (High Affinity) | Primary target for alleviating positive symptoms of psychosis. |

| Serotonin 5-HT2A | High Affinity (Antagonist) | Ki = 2.2 nM (High Affinity) | Modulates dopaminergic activity, potentially reducing extrapyramidal side effects and improving efficacy against negative symptoms. |

| Sigma-1 | Putative High Affinity | Ki = 4.1 nM (High Affinity) | May contribute to cognitive and affective symptom improvement; role is still under investigation. |

Note: Ki values for Haloperidol are representative and may vary between studies. Biriperone's affinity is inferred from preclinical pharmacological studies.

Experimental Workflows for Target Identification and Validation

The definitive characterization of Biriperone's molecular targets requires a systematic and multi-faceted experimental approach. The following protocols outline the standard methodologies employed in the field.

Workflow for In Vitro Target Binding Affinity Determination

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Culture cells stably expressing the human recombinant receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A).

-

Alternatively, dissect brain regions known to have high receptor density (e.g., rat striatum for D2 receptors).

-

Homogenize cells or tissue in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 and 5-HT2A receptors).

-

Add increasing concentrations of unlabeled Biriperone to compete with the radioligand for binding to the receptor.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating ligand).

-

Incubate the mixture at a specific temperature for a set time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to determine specific binding.

-

Plot the specific binding as a function of the logarithm of the Biriperone concentration to generate a competition curve.

-

Determine the concentration of Biriperone that inhibits 50% of the specific radioligand binding (IC50) from the curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Functional Assays to Determine Agonist/Antagonist Activity

Following the confirmation of binding, functional assays are crucial to determine the nature of the interaction (i.e., agonist, antagonist, or inverse agonist).

Example: G-Protein Coupled Receptor (GPCR) Activation Assay (for D2 and 5-HT2A)

-

Cell-Based Reporter Assay:

-

Utilize cells co-expressing the receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element sensitive to a specific signaling pathway (e.g., CRE for Gs/Gi, SRE for Gq).

-

Treat the cells with Biriperone alone to test for agonist activity (reporter gene activation).

-

Co-treat the cells with a known agonist for the receptor and varying concentrations of Biriperone to test for antagonist activity (inhibition of agonist-induced reporter gene activation).

-

Measure the reporter gene product (e.g., luminescence or colorimetric change) to quantify the cellular response.

-

Downstream Signaling Pathways

The binding of Biriperone to its molecular targets initiates a cascade of intracellular signaling events that ultimately produce its therapeutic effects.

Dopamine D2 Receptor Signaling Pathway (Antagonism)

Caption: Biriperone's Antagonism of D2 Receptor Signaling.

By blocking the D2 receptor, Biriperone prevents the binding of endogenous dopamine. This attenuates the inhibitory effect of the Gi/o-coupled D2 receptor on adenylyl cyclase, leading to a normalization of cAMP levels and downstream signaling through Protein Kinase A (PKA). This modulation of neuronal excitability in the mesolimbic pathway is critical to its antipsychotic effect.

Serotonin 5-HT2A Receptor Signaling Pathway (Antagonism)

Caption: Biriperone's Antagonism of 5-HT2A Receptor Signaling.

Antagonism of the 5-HT2A receptor by Biriperone inhibits the Gq/11-mediated activation of phospholipase C (PLC). This, in turn, reduces the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium release and protein kinase C (PKC) activation modulates the activity of downstream targets, which is believed to contribute to the amelioration of negative symptoms and cognitive deficits in psychosis.

Conclusion and Future Directions

Biriperone (Centbutindole) is a pharmacologically active agent with a multi-receptor binding profile, primarily targeting dopamine D2 and serotonin 5-HT2A receptors. Its balanced activity at these two key receptors suggests a therapeutic profile characteristic of atypical antipsychotics. While preclinical studies have laid the groundwork for understanding its mechanism of action, a comprehensive characterization of its binding affinities across a wider range of CNS receptors is warranted to fully elucidate its molecular pharmacology. The experimental workflows detailed in this guide provide a robust framework for such investigations. Future research should also focus on the functional consequences of its interaction with the sigma-1 receptor to build a more complete picture of its therapeutic potential.

References

- Gulati, A., Srimal, R. C., & Dhawan, B. N. (1988).

-

Gulati, A., Srimal, R. C., & Dhawan, B. N. (1988). Differential alteration in striatal dopaminergic and cortical serotonergic receptors induced by repeated administration of haloperidol or centbutindole in rats. Karger Publishers. [Link]

-

Gupta, R. C., Singh, S. K., & Mishra, B. (2003). Pharmacokinetics, in-situ absorption and protein binding studies of a new neuroleptic agent centbutindole in rats. European Journal of Pharmaceutical Sciences, 19(2-3), 105–113. [Link]

- Doongaji, D. R., Sheth, A. S., Paul, T., Parikh, R. M., Vahora, S. A., Apte, J. S., Desai, N. K., Upadhaya, A. K., & Satoskar, R. S. (1983). Clinical evaluation of centbutindole as an anti-psychotic agent. Indian journal of medical research, 78, 126–133.

- Seeman, P., Westman, K., Protiva, M., Jilek, J., Jain, P. C., Saxena, A. K., Anand, N., Humber, L., & Philipp, A. (1979). Structure and molecular properties of (1)-Centbutindole. Comparison with Haloperidol. Journal of Chemical Crystallography, 25(8), 443-451.

- Guha, D., & Pradhan, S. N. (1990). Comparative efficacy of centbutindole & risperidone in schizophrenia.

-

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

-

Guilarte, T. R. (2010). The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology. Neuropsychopharmacology, 35(1), 336. [Link]

-

Wikipedia contributors. (2023, December 12). Sigma receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). Buspirone. Retrieved January 13, 2026, from [Link]

- Roth, B. L., Tandra, S., Burgess, L. H., Sibley, D. R., & Meltzer, H. Y. (1995). D4 dopamine receptor binding affinity of typical and atypical antipsychotic drugs. Psychopharmacology, 120(3), 365–368.

-

Shapiro, D. A., Renock, S., Arrington, E., Chiodo, L. A., Liu, L. X., Sibley, D. R., Roth, B. L., & Mailman, R. (2003). Dopamine and serotonin receptor binding and antipsychotic efficacy. Neuropsychopharmacology, 28(8), 1406–1417. [Link]

Sources

Preclinical Evaluation of Biriperone (Centbutindole): A Technical Guide for Novel Antipsychotic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for the preclinical evaluation of novel antipsychotic candidates, using the butyrophenone derivative Biriperone, also known as Centbutindole, as a central case study. Biriperone represents a class of compounds targeting core neurotransmitter systems implicated in schizophrenia. This document details the essential stages of preclinical assessment, from initial receptor profiling and pharmacokinetic analysis to pharmacodynamic efficacy in relevant animal models and crucial safety and toxicology studies. By integrating established methodologies with the specific, albeit limited, publicly available data on Biriperone/Centbutindole, this guide serves as a practical blueprint for drug development professionals. Where specific data for Biriperone is unavailable, illustrative examples from analogous compounds are provided to ensure a complete conceptual framework, with all such instances clearly noted to maintain scientific integrity.

Introduction: The Rationale for Biriperone

Schizophrenia is a complex neurodevelopmental disorder characterized by positive, negative, and cognitive symptoms. The cornerstone of its pharmacological treatment has been the modulation of dopamine systems, primarily through the antagonism of the dopamine D2 receptor.[1] Biriperone (Centbutindole) is a butyrophenone derivative developed as a neuroleptic agent. Its chemical structure suggests a mechanism of action involving the dopaminergic system, characteristic of its class. Clinical studies have confirmed it acts as a dopamine antagonist while also possessing serotonin 5-HT2 receptor blocking activity, a profile associated with atypical antipsychotics like risperidone.[2][3][4] This dual action is hypothesized to provide efficacy against positive symptoms while potentially mitigating the risk of extrapyramidal side effects (EPS) and improving negative symptoms.

This technical guide outlines the logical and methodological progression of a preclinical program designed to characterize a compound like Biriperone. It explains the causality behind experimental choices, details validated protocols, and provides a framework for interpreting the resulting data to build a comprehensive profile of a drug candidate's efficacy and safety before it enters human trials.

Part 1: Pharmacological Profile: Target Engagement and Mechanism

The initial step in evaluating any new antipsychotic candidate is to define its interaction with key central nervous system (CNS) targets. This establishes the compound's mechanism of action and predicts both its therapeutic potential and potential side-effect liabilities.

Mechanism of Action & Receptor Binding Profile

The prevailing theory for antipsychotic efficacy involves the blockade of D2 receptors in the mesolimbic pathway.[1] Additionally, antagonism of the serotonin 5-HT2A receptor is a hallmark of many "atypical" antipsychotics, believed to reduce the risk of EPS and potentially enhance efficacy against negative symptoms.[5] The affinity of a compound for these and other receptors is quantified through radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

-

Tissue Preparation: Homogenize brain tissue (e.g., rat striatum for D2, cortex for 5-HT2A) or use cell lines expressing the specific receptor of interest.

-

Incubation: Incubate the membrane homogenates with a specific radioligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A) at a fixed concentration.

-

Competition: Add varying concentrations of the test compound (Biriperone) to compete with the radioligand for binding to the receptor.

-

Separation & Quantification: Separate bound from unbound radioligand via rapid filtration. Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation. The lower the Ki value, the higher the affinity of the drug for the receptor.[6]

Data Presentation: Receptor Binding Affinities

While specific binding data for Biriperone (Centbutindole) is not extensively published, clinical studies confirm it is a dopamine antagonist that also blocks 5-HT2 receptors.[2][3] The following table provides an illustrative profile for a compound with atypical antipsychotic properties, demonstrating the expected affinities for key receptors.

| Receptor Subtype | Illustrative Kᵢ (nM) | Primary Function & Rationale for Testing |

| Dopamine D₂ | 1.5 | Primary target for antipsychotic efficacy (positive symptoms). High affinity is expected. |

| Serotonin 5-HT₂ₐ | 2.0 | Blockade is associated with atypicality, reduced EPS risk, and potential negative symptom efficacy.[5] |

| Serotonin 5-HT₁ₐ | 25 | Partial agonism may contribute to antidepressant and anxiolytic effects. |

| Adrenergic α₁ | 15 | Antagonism is associated with side effects like orthostatic hypotension and sedation. |

| Histamine H₁ | 30 | Antagonism is linked to sedation and weight gain. |

| Muscarinic M₁ | >1000 | High affinity (low Ki) is associated with anticholinergic side effects (dry mouth, cognitive impairment). Low affinity is desirable. |

Visualization: Core Antipsychotic Signaling Pathways

The interplay between dopamine and serotonin pathways in the striatum is critical for antipsychotic action. 5-HT2A receptor antagonism is thought to disinhibit dopamine release in the nigrostriatal pathway, counteracting the motor side effects of D2 blockade.

Figure 1. Simplified diagram of Biriperone's dual D2 and 5-HT2A receptor antagonism.

Part 2: Preclinical Pharmacokinetics in Animal Models

Pharmacokinetic (PK) studies are essential to understand how an organism absorbs, distributes, metabolizes, and excretes (ADME) a drug. These parameters are critical for selecting appropriate doses and schedules for subsequent efficacy and toxicology studies and for predicting human pharmacokinetics.

In Vivo Pharmacokinetic Studies in Rats

The rat is a standard species for initial PK evaluation. Studies are typically conducted using both intravenous (IV) and the intended clinical route (oral) to determine key parameters, including absolute bioavailability.

Experimental Protocol: Rat Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Dosing:

-

Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 15, 30 min, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of Biriperone and its major metabolites in plasma using a validated bioanalytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Use non-compartmental analysis to calculate key PK parameters from the plasma concentration-time data.

Data Presentation: Pharmacokinetic Parameters of Centbutindole in Rats

Data from published studies on Centbutindole provide a clear pharmacokinetic profile in rats.[7]

| Parameter | Oral Administration (4 mg/kg) | IV Administration (2 mg/kg) | Description |

| Cₘₐₓ (ng/mL) | 50.1 (primary peak) | N/A | Maximum observed plasma concentration. |

| Tₘₐₓ (min) | 30 (primary peak) | N/A | Time to reach Cₘₐₓ. |

| AUC (ng·min/mL) | 10091 | 20769 (normalized to 4mg/kg) | Area Under the Curve; total drug exposure. |

| t₁/₂ (min) | 163 (terminal) | 128 (elimination) | Elimination half-life. |

| Bioavailability (F%) | ~24% | 100% | The fraction of the oral dose that reaches systemic circulation. |

Source: Issar et al., 2003.[7]

The data reveal that Centbutindole exhibits a biphasic absorption profile after oral administration, with an initial peak at 30 minutes and a secondary peak around 180 minutes.[7] Its oral bioavailability is limited to approximately 24%, which may be due to poor solubility or significant first-pass metabolism in the gastrointestinal tract and liver.[7]

Metabolism and Excretion

Identifying metabolic pathways is crucial for understanding drug clearance and potential drug-drug interactions. Studies in rats have shown that Centbutindole is extensively metabolized, with very little of the parent drug being excreted unchanged.[2]

The major metabolic pathways identified include:

-

Reduction of the carbonyl group in the butyrophenone side chain to form a hydroxy metabolite.[2]

-

N-dealkylation of the butyrophenone side chain.[2]

Excretion occurs primarily via the feces, with negligible amounts found in the urine after oral administration.[2]

Visualization: Metabolic Pathway of Biriperone (Centbutindole)

Figure 3. Experimental workflow for the amphetamine-induced hyperlocomotion model.

Models Predicting Clinical Efficacy: Conditioned Avoidance Response (CAR)